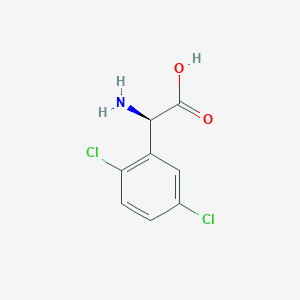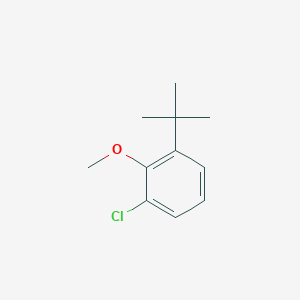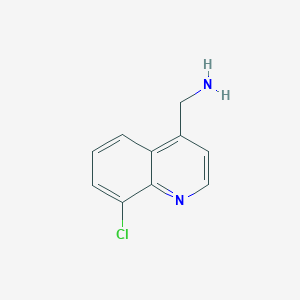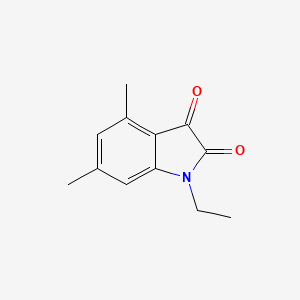
1-Ethyl-4,6-dimethylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4,6-dimethylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure features an indoline core with ethyl and methyl substituents, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,6-dimethylindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the product’s quality.
化学反応の分析
Types of Reactions
1-Ethyl-4,6-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding indoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce indoline derivatives
科学的研究の応用
1-Ethyl-4,6-dimethylindoline-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 1-Ethyl-4,6-dimethylindoline-2,3-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
1-Methyl-4,6-dimethylindoline-2,3-dione: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5,7-dimethylindoline-2,3-dione: Similar structure but with methyl groups at different positions.
1-Ethyl-4,6-dimethylindole-2,3-dione: Similar structure but with an indole core instead of an indoline core.
Uniqueness
1-Ethyl-4,6-dimethylindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the indoline core can result in distinct properties compared to other similar compounds, making it valuable for various applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-ethyl-4,6-dimethylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-4-13-9-6-7(2)5-8(3)10(9)11(14)12(13)15/h5-6H,4H2,1-3H3 |
InChIキー |
QLCDCBAZNZBVIG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=CC(=C2C(=O)C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



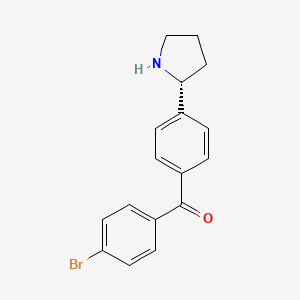
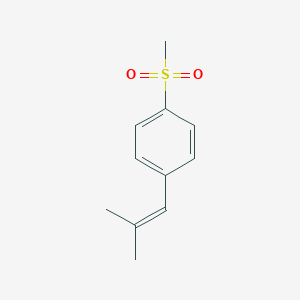
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

